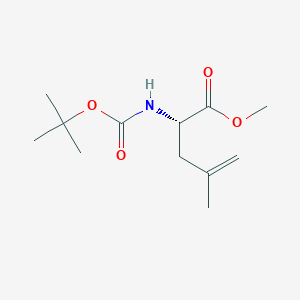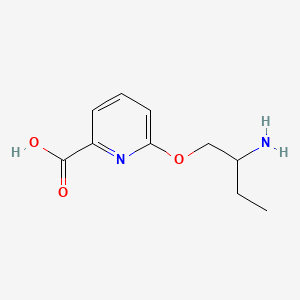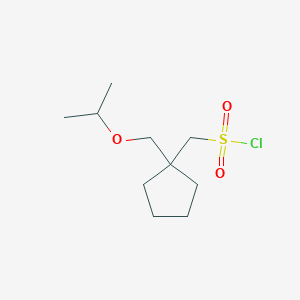
(1-(Isopropoxymethyl)cyclopentyl)methanesulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-(Isopropoxymethyl)cyclopentyl)methanesulfonyl chloride: is an organic compound with the molecular formula C10H19ClO3S . This compound is known for its role in various chemical reactions and its applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1-(Isopropoxymethyl)cyclopentyl)methanesulfonyl chloride typically involves the reaction of cyclopentylmethanol with isopropyl chloroformate to form the intermediate (1-(isopropoxymethyl)cyclopentyl)methanol. This intermediate is then reacted with methanesulfonyl chloride under suitable conditions to yield the final product .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: (1-(Isopropoxymethyl)cyclopentyl)methanesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the methanesulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield the corresponding sulfonamide.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, (1-(Isopropoxymethyl)cyclopentyl)methanesulfonyl chloride is used as a reagent in organic synthesis, particularly in the preparation of sulfonamides and other sulfonyl-containing compounds .
Biology and Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs and therapeutic agents. Its ability to form stable sulfonamide linkages makes it valuable in drug design.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and intermediates for various applications, including agrochemicals and materials science.
Wirkmechanismus
The mechanism of action of (1-(Isopropoxymethyl)cyclopentyl)methanesulfonyl chloride involves its reactivity as a sulfonyl chloride. The compound can react with nucleophiles to form sulfonamide linkages, which are stable and resistant to hydrolysis. This reactivity is crucial for its applications in organic synthesis and medicinal chemistry.
Vergleich Mit ähnlichen Verbindungen
Tosyl Chloride (p-Toluenesulfonyl Chloride): Similar in reactivity, used in the synthesis of sulfonamides and as a protecting group for alcohols.
Mesyl Chloride (Methanesulfonyl Chloride): Another sulfonyl chloride used in organic synthesis for similar purposes.
Uniqueness: (1-(Isopropoxymethyl)cyclopentyl)methanesulfonyl chloride is unique due to its specific structure, which imparts distinct reactivity and properties compared to other sulfonyl chlorides. Its cyclopentyl group provides steric hindrance, influencing its reactivity and selectivity in chemical reactions.
Eigenschaften
Molekularformel |
C10H19ClO3S |
|---|---|
Molekulargewicht |
254.77 g/mol |
IUPAC-Name |
[1-(propan-2-yloxymethyl)cyclopentyl]methanesulfonyl chloride |
InChI |
InChI=1S/C10H19ClO3S/c1-9(2)14-7-10(5-3-4-6-10)8-15(11,12)13/h9H,3-8H2,1-2H3 |
InChI-Schlüssel |
YTALKDUJFVFYOX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OCC1(CCCC1)CS(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(3-{[(Tert-butoxy)carbonyl]amino}-2,6-dioxopiperidin-1-yl)acetic acid](/img/structure/B13495453.png)
![Methyl[(3-methylidenecyclobutyl)methyl]amine](/img/structure/B13495460.png)
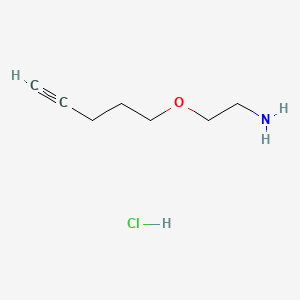
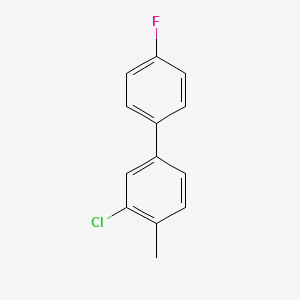
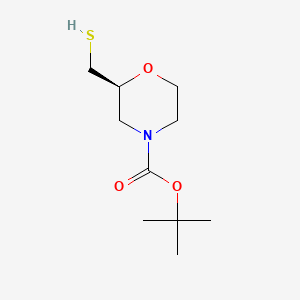

![(2E)-3-[1-(3-bromophenyl)-5-chloro-3-methyl-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B13495483.png)
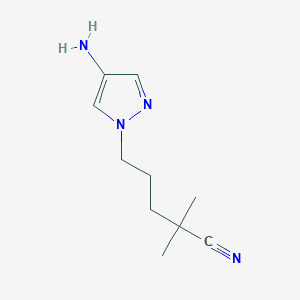
![tert-butyl N-[2-methyl-4-(piperidin-2-yl)butan-2-yl]carbamate](/img/structure/B13495496.png)

![1',4'-Dimethyldispiro[oxane-4,2'-[3,6,7]trioxabicyclo[2.2.1]heptane-5',4''-oxane]](/img/structure/B13495505.png)
